CD161

Overview

Description

CD161, also known as killer cell lectin-like receptor subfamily B member 1, is a C-type lectin-like receptor encoded by the KLRB1 gene. It is predominantly expressed on the surface of natural killer cells, mucosal-associated invariant T cells, and subsets of CD4+ and CD8+ T cells. This compound plays a crucial role in the regulation of immune responses, particularly in the context of infections and cancer .

Preparation Methods

The preparation of CD161 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using affinity chromatography techniques .

Chemical Reactions Analysis

CD161 is a protein and does not undergo traditional chemical reactions like small organic molecules. it can interact with various ligands and undergo post-translational modifications. One of the primary interactions is with its ligand CLEC2D, which inhibits the activation of natural killer cells and T cells . Additionally, this compound can be glycosylated, which affects its stability and function .

Scientific Research Applications

CD161 has several important applications in scientific research:

Immunotherapy: this compound is a target for immunotherapeutic strategies aimed at enhancing the immune response against cancer.

Infectious Diseases: this compound-expressing cells play a role in the immune response to various infections, including viral and bacterial infections.

Autoimmune Diseases: this compound is involved in the regulation of immune tolerance and the function of regulatory T cells.

Mechanism of Action

CD161 exerts its effects by interacting with its ligand CLEC2D, which is expressed on various cell types, including dendritic cells and tumor cells. The binding of this compound to CLEC2D inhibits the activation and cytotoxic function of natural killer cells and T cells. This interaction plays a role in maintaining immune homeostasis and preventing excessive immune responses . In the context of cancer, blocking the this compound-CLEC2D interaction can enhance the immune response against tumor cells .

Comparison with Similar Compounds

CD161 is unique in its structure and function compared to other immune checkpoint receptors. Similar compounds include:

Programmed cell death protein 1 (PD-1): Like this compound, PD-1 is an inhibitory receptor that regulates T cell function.

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4): CTLA-4 is another inhibitory receptor that downregulates T cell activation.

Lymphocyte-activation gene 3 (LAG-3): LAG-3 is an inhibitory receptor that binds to major histocompatibility complex class II molecules and negatively regulates T cell activation.

This compound is distinct in its specific interaction with CLEC2D and its expression on natural killer cells and mucosal-associated invariant T cells, which are not typical for other immune checkpoint receptors .

Properties

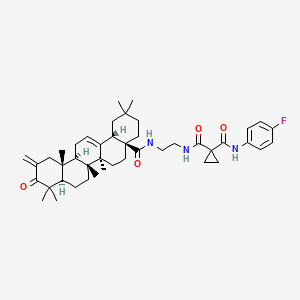

IUPAC Name |

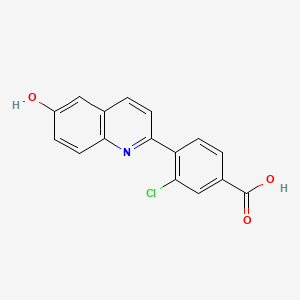

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEANZCXROGPSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)